E6130
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[(3S,4R)-1-[[2-chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]carbamoyl]-4-methylpyrrolidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClF3N3O3/c1-19-15-35(17-22-23(28(30,31)32)8-5-9-24(22)29)18-27(19,14-25(36)37)26(38)33-21-10-12-34(13-11-21)16-20-6-3-2-4-7-20/h5-6,8-9,19,21H,2-4,7,10-18H2,1H3,(H,33,38)(H,36,37)/t19-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJKDYLEMNXXER-UZTOHYMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(CC(=O)O)C(=O)NC2CCN(CC2)CC3=CCCCC3)CC4=C(C=CC=C4Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@@]1(CC(=O)O)C(=O)NC2CCN(CC2)CC3=CCCCC3)CC4=C(C=CC=C4Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501100199 | |
| Record name | (3S,4R)-1-[[2-Chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[[1-(1-cyclohexen-1-ylmethyl)-4-piperidinyl]amino]carbonyl]-4-methyl-3-pyrrolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501100199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427058-33-0 | |
| Record name | (3S,4R)-1-[[2-Chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[[1-(1-cyclohexen-1-ylmethyl)-4-piperidinyl]amino]carbonyl]-4-methyl-3-pyrrolidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427058-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,4R)-1-[[2-Chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[[1-(1-cyclohexen-1-ylmethyl)-4-piperidinyl]amino]carbonyl]-4-methyl-3-pyrrolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501100199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
E6130: A Comprehensive Technical Guide to a Novel CX3CR1 Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
E6130 is a potent and selective small molecule modulator of the CX3C chemokine receptor 1 (CX3CR1), a key regulator of immune cell trafficking and inflammation. Its full chemical name is [(3S,4R)-1-[2-Chloro-6-(trifluoromethyl)benzyl]-3-{[1-(cyclohex-1-en-1-ylmethyl)piperidin-4-yl]carbamoyl}-4-methylpyrrolidin-3-yl]acetic acid (2S)-hydroxy(phenyl)acetate.[1] this compound has demonstrated significant potential in preclinical models of inflammatory bowel disease (IBD) by attenuating mucosal inflammation and reducing the trafficking of CX3CR1-expressing leukocytes. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and preclinical data for this compound, including detailed experimental protocols and a summary of its known quantitative data.
Chemical Properties and Synthesis
This compound is a synthetic compound with the molecular formula C28H37ClF3N3O3 and a molecular weight of 556.06 g/mol . Its unique structure allows for high selectivity and oral bioavailability.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Full Chemical Name | [(3S,4R)-1-[2-Chloro-6-(trifluoromethyl)benzyl]-3-{[1-(cyclohex-1-en-1-ylmethyl)piperidin-4-yl]carbamoyl}-4-methylpyrrolidin-3-yl]acetic acid (2S)-hydroxy(phenyl)acetate |
| CAS Number | 1427058-33-0 |
| Molecular Formula | C28H37ClF3N3O3 |
| Molecular Weight | 556.06 g/mol |
While a detailed, publicly available step-by-step synthesis protocol for this compound remains proprietary, the synthesis of related compounds is described in patent literature, such as WO2013094735A1. The general approach likely involves a multi-step organic synthesis to construct the complex pyrrolidine (B122466) core and subsequent functionalization with the chloro-trifluoromethylbenzyl and cyclohexenylmethyl-piperidinylcarbamoyl moieties.
Mechanism of Action and Signaling Pathway
This compound functions as a modulator of the CX3CR1 receptor, which is the sole receptor for the chemokine fractalkine (CX3CL1). The CX3CL1/CX3CR1 axis plays a critical role in the adhesion, migration, and survival of various immune cells, including monocytes, natural killer (NK) cells, and T cells.
This compound exhibits a dual mechanism of action. It acts as an agonist, stimulating the CX3CR1 receptor, which paradoxically leads to its down-regulation on the cell surface. This reduction in surface CX3CR1 expression impairs the ability of immune cells to respond to the chemotactic gradient of fractalkine, thereby inhibiting their migration to sites of inflammation.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent inhibitory effects on fractalkine-induced chemotaxis of human peripheral blood natural killer (NK) cells. It also effectively induces the down-regulation of CX3CR1 on the surface of these cells.
Table 2: In Vitro Activity of this compound
| Assay | Cell Type | Parameter | Value | Reference |
| Chemotaxis Inhibition | Human Peripheral Blood NK Cells | IC50 | 4.9 nM | [1] |
| CX3CR1 Down-regulation | Human Peripheral Blood NK Cells | EC50 | 5.2 nM | [1] |
In Vivo Efficacy in Murine Colitis Models
The therapeutic potential of this compound in inflammatory bowel disease has been evaluated in two key murine models of colitis.
-
CD4+CD45RBhigh T-cell Transfer Colitis Model: In this model, which mimics the chronic inflammation seen in Crohn's disease, oral administration of this compound significantly ameliorated disease severity. This was evidenced by a reduction in weight loss, improved stool consistency, and decreased colon weight-to-length ratio. Histological analysis revealed reduced immune cell infiltration in the colonic mucosa of this compound-treated mice.[1]
-
Oxazolone-Induced Colitis Model: This model represents a Th2-mediated colitis, akin to ulcerative colitis. This compound treatment also led to a significant reduction in inflammatory parameters in this model.[1]
Table 3: Summary of In Vivo Efficacy in Murine Colitis Models
| Model | Key Findings |
| CD4+CD45RBhigh T-cell Transfer | Amelioration of weight loss and diarrhea, reduced colon inflammation, decreased infiltration of CX3CR1+ leukocytes into the gut mucosa.[1] |
| Oxazolone-Induced Colitis | Significant improvement in inflammatory bowel disease-related parameters.[1] |
Experimental Protocols
Fractalkine-Induced Chemotaxis Assay (Boyden Chamber)
This assay is used to assess the ability of this compound to inhibit the migration of immune cells towards a chemoattractant.
Methodology:
-
Cell Preparation: Isolate natural killer (NK) cells from human peripheral blood using standard density gradient centrifugation and magnetic cell separation techniques.
-
Assay Setup: Utilize a Boyden chamber with a porous polycarbonate membrane (typically 5 µm pores).[2]
-
In the lower chamber, add media containing a specific concentration of fractalkine as the chemoattractant. For test wells, also add varying concentrations of this compound.
-
In the upper chamber, add the prepared NK cell suspension.
-
-
Incubation: Incubate the chamber for a period sufficient to allow cell migration (e.g., 2-4 hours) at 37°C in a humidified incubator.
-
Quantification: After incubation, remove the upper chamber. The cells that have migrated through the membrane into the lower chamber are then lysed and quantified using a fluorescent dye (e.g., CyQuant GR dye) and a fluorescence plate reader.
-
Data Analysis: Calculate the percentage inhibition of chemotaxis by comparing the number of migrated cells in the presence of this compound to the number of cells that migrated towards fractalkine alone.
CD4+CD45RBhigh T-cell Transfer Colitis Model
This in vivo model is a widely accepted method for studying T-cell-mediated intestinal inflammation.[3][4]
Methodology:
-
Cell Isolation: Isolate CD4+ T cells from the spleens of healthy donor mice (e.g., BALB/c). Further purify the naive T cell population by sorting for CD45RBhigh expression using fluorescence-activated cell sorting (FACS).[5]
-
Cell Transfer: Inject the purified CD4+CD45RBhigh T cells (typically 4-5 x 10^5 cells per mouse) intraperitoneally or intravenously into immunodeficient recipient mice (e.g., C.B-17 SCID mice).[6]
-
Disease Induction and Treatment: Colitis develops over several weeks (typically 4-8 weeks) as the transferred T cells react to commensal gut flora.[3] Once disease is established (indicated by weight loss and changes in stool consistency), begin daily oral administration of this compound or a vehicle control.
-
Monitoring and Endpoint Analysis: Monitor the mice regularly for clinical signs of colitis, including body weight, stool consistency, and the presence of blood in the stool. At the end of the study, euthanize the mice and collect the colons for measurement of weight and length. Perform histological analysis on colon sections to assess the degree of inflammation, epithelial damage, and immune cell infiltration.
Toxicology and Safety
Comprehensive preclinical toxicology data for this compound is not extensively published in the public domain. However, the progression of this compound into Phase 1 clinical trials (NCT03390647 and NCT02902978) in healthy volunteers indicates that it has undergone a thorough preclinical safety evaluation. These studies are designed to assess the safety, tolerability, and pharmacokinetics of a new drug candidate. The initiation of human trials implies that this compound demonstrated an acceptable safety margin in preclinical toxicology studies, which would have included assessments of single-dose and repeated-dose toxicity in at least two animal species, as well as safety pharmacology studies to evaluate effects on vital organ systems.
Conclusion
This compound is a promising, orally available, and highly selective modulator of the CX3CR1 receptor. Its unique agonistic activity leading to receptor down-regulation provides a novel mechanism for inhibiting the trafficking of inflammatory immune cells. Preclinical studies have demonstrated its potent in vitro activity and significant efficacy in established murine models of inflammatory bowel disease. The favorable, albeit not publicly detailed, preclinical safety profile has enabled its advancement into clinical development. Further investigation is warranted to fully elucidate the therapeutic potential of this compound in IBD and other inflammatory conditions driven by the CX3CL1/CX3CR1 axis.
References
- 1. This compound, a Novel CX3C Chemokine Receptor 1 (CX3CR1) Modulator, Attenuates Mucosal Inflammation and Reduces CX3CR1+ Leukocyte Trafficking in Mice with Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5 µm Chemotaxis Assays, 24-Well Format [cellbiolabs.com]
- 3. Adoptive T Cell Transfer Induced Colitis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. criver.com [criver.com]
- 6. Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
Pharmacological Profile of the CX3CR1 Modulator E6130: A Technical Guide
Introduction
E6130 is an orally available, highly selective small molecule modulator of the CX3C chemokine receptor 1 (CX3CR1).[1][2] The chemokine receptor CX3CR1 and its sole ligand, fractalkine (CX3CL1), play a significant role in the migration and adhesion of leukocytes, making this axis a critical player in the pathogenesis of various inflammatory and immune-mediated diseases.[3][4] These conditions include inflammatory bowel disease (IBD), such as Crohn's disease and ulcerative colitis, rheumatoid arthritis, and multiple sclerosis.[1][5] this compound has been identified as a promising therapeutic agent, particularly for IBD, by attenuating mucosal inflammation through the modulation of CX3CR1+ leukocyte trafficking.[1][4] This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, in vitro and in vivo activities, and the experimental protocols used for its characterization.
The CX3CR1 Receptor and its Signaling Pathway
CX3CR1, also known as the fractalkine receptor, is a G-protein coupled receptor (GPCR) belonging to the chemokine receptor family.[6][7] Its endogenous ligand, fractalkine (CX3CL1), is unique among chemokines as it exists in both a membrane-bound form, which mediates strong cell adhesion, and a soluble form, which acts as a chemoattractant for cells expressing CX3CR1, such as monocytes, natural killer (NK) cells, and T cells.[3][8]
Upon binding of fractalkine, CX3CR1 undergoes a conformational change, activating associated intracellular heterotrimeric G proteins (primarily Gαi).[7][9] This activation leads to the dissociation of the Gα and Gβγ subunits, which in turn trigger multiple downstream signaling cascades.[6][9] Key pathways include the PI3K/Akt, Ras/Raf/MEK/ERK (MAPK), and PLC/PKC pathways, which collectively regulate cell survival, migration, proliferation, and adhesion.[6][9]
Pharmacological Profile of this compound
Mechanism of Action
This compound exhibits a unique modulatory mechanism. While it demonstrates agonistic activity in G-protein activation assays, its primary functional effect is the inhibition of fractalkine-induced cell migration.[1][4] This paradoxical effect is achieved through the induction of rapid down-regulation of the CX3CR1 receptor from the cell surface.[5][10] By promoting receptor internalization, this compound effectively desensitizes cells to the endogenous ligand fractalkine, thereby preventing the recruitment of CX3CR1-expressing leukocytes to sites of inflammation.[5] this compound shows no antagonistic activity at the CX3CR1 receptor.[1][5]
In Vitro Activity
The in vitro pharmacological effects of this compound have been characterized in several functional assays. The compound is a potent inhibitor of chemotaxis and effectively induces receptor down-regulation at low nanomolar concentrations.
| Assay Type | Cell Type / System | Parameter | Value | Reference |
| Chemotaxis Inhibition | Human Peripheral Blood NK Cells | IC₅₀ | 4.9 nM | [1][5] |
| Receptor Down-regulation | Human CD56⁺ NK Cells | EC₅₀ | 5.2 nM | [2][5] |
| GTPγS Binding | CX3CR1-expressing CHO-K1 Membranes | EC₅₀ | 133 nM | [2][5] |
| β-Arrestin Recruitment | CX3CR1-expressing CHO-K1 Cells | EC₅₀ | 2.4 µM | [2][5] |
In Vivo Efficacy
The therapeutic potential of this compound has been demonstrated in established mouse models of colitis. Oral administration of this compound resulted in a significant amelioration of disease parameters, confirming its anti-inflammatory effects in vivo.[1][4]
| Animal Model | Treatment | Key Findings | Reference |
| CD4⁺CD45RBhigh T-cell Transfer Colitis | This compound (10 or 30 mg/kg, p.o., daily) | Ameliorated IBD-related parameters; inhibited migration and decreased the number of CX3CR1⁺ immune cells in the gut mucosa. | [1][5] |
| Oxazolone-Induced Colitis | This compound (30 mg/kg, p.o.) | Significantly prevented colon-length shortening and suppressed body weight loss. | [1][10] |
Experimental Protocols & Workflow
The characterization of this compound involved a series of well-defined in vitro and in vivo assays to determine its potency, mechanism, and efficacy.
Fractalkine-Induced Chemotaxis Assay
This assay quantifies the ability of this compound to inhibit the migration of cells towards a fractalkine gradient.
-
Cells: Human Natural Killer (NK) cells isolated from peripheral blood, which highly express CX3CR1.[5]
-
Apparatus: A multiwell chemotaxis chamber (e.g., Boyden chamber) with a 5.0 µm pore size membrane.[10]
-
Procedure:
-
The lower wells of the chamber are filled with chemotaxis buffer containing human fractalkine (final concentration ~0.2 nM) and varying concentrations of this compound.[10]
-
A suspension of NK cells, pre-incubated with corresponding concentrations of this compound, is added to the upper wells.[5]
-
The chamber is incubated for 2 hours at 37°C in a 5% CO₂ atmosphere to allow cell migration.[10]
-
Following incubation, non-migrated cells in the upper chamber are removed. The chamber is centrifuged to pellet the migrated cells at the bottom of the lower wells.[10]
-
The number of migrated cells is quantified, and the IC₅₀ value is calculated, representing the concentration of this compound that inhibits 50% of the maximal cell migration induced by fractalkine.
-
CX3CR1 Down-regulation Assay
This assay measures the this compound-induced reduction of CX3CR1 expression on the cell surface using flow cytometry.
-
Cells: Human peripheral blood.
-
Procedure:
-
Whole blood samples are incubated with varying concentrations of this compound for 30 minutes at 37°C.[5]
-
After incubation, the samples are stained with fluorescently-labeled monoclonal antibodies specific for CD56 (an NK cell marker) and CX3CR1.[5]
-
Red blood cells are lysed, and the remaining leukocytes are analyzed using a flow cytometer.
-
The fluorescence intensity of CX3CR1 is measured on the CD56⁺ NK cell population.[5]
-
The EC₅₀ value is determined as the concentration of this compound that causes a 50% reduction in the mean fluorescence intensity (MFI) of CX3CR1.[5]
-
[³⁵S]GTPγS Binding Assay
This assay assesses the agonistic activity of this compound by measuring G-protein activation.
-
System: Cell membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing human CX3CR1.[5]
-
Procedure:
-
The CX3CR1-expressing membranes are incubated in a reaction buffer containing GDP, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of this compound.[5]
-
Upon receptor activation by an agonist, the associated Gα subunit exchanges GDP for [³⁵S]GTPγS.
-
The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the unbound analog via filtration.
-
The radioactivity captured on the filter is measured using a scintillation counter.
-
The EC₅₀ value is calculated by plotting the specific binding against the concentration of this compound.[5]
-
β-Arrestin Recruitment Assay
This assay measures another aspect of GPCR activation, the recruitment of β-arrestin to the receptor, which is involved in signaling and receptor internalization.
-
System: A cell-based assay, often using engineered cells (e.g., CHO-K1) co-expressing CX3CR1 and a β-arrestin fusion protein (e.g., linked to a reporter enzyme).[10]
-
Procedure:
-
Cells are plated and incubated with varying concentrations of this compound.[10]
-
If this compound acts as an agonist, it will induce a conformational change in CX3CR1, leading to the recruitment of the β-arrestin fusion protein.
-
This recruitment brings the reporter enzyme into proximity with its substrate, generating a detectable signal (e.g., luminescence or fluorescence).
-
The signal is measured using a plate reader after a specified incubation time (e.g., 90 minutes).[10]
-
The EC₅₀ for β-arrestin recruitment is determined from the dose-response curve.[5]
-
Murine Models of Colitis
-
CD4⁺CD45RBhigh T-cell Transfer Model:
-
Induction: Severe combined immunodeficiency (SCID) mice, which lack T and B cells, are injected with CD4⁺CD45RBhigh T-cells. These cells induce a chronic, progressive intestinal inflammation that mimics human Crohn's disease.[1]
-
Treatment: this compound (e.g., 10 or 30 mg/kg) is administered orally once daily.[5]
-
Assessment: Efficacy is evaluated by monitoring body weight, colon length, and histological scores of inflammation. The number of CX3CR1⁺ immune cells in the gut mucosa is also quantified.[1]
-
-
Oxazolone-Induced Colitis Model:
-
Induction: Mice are pre-sensitized with the haptenating agent oxazolone. Colitis is then induced by a subsequent intrarectal administration of oxazolone, leading to an acute colitis resembling ulcerative colitis.[10]
-
Treatment: this compound is administered orally.[1]
-
Assessment: Disease severity is measured by changes in body weight and colon length at the end of the study.[10]
-
This compound is a potent and selective modulator of CX3CR1 with a distinct mechanism of action. By acting as a functional antagonist through agonist-induced receptor down-regulation, it effectively inhibits the chemotactic response of immune cells to fractalkine.[4][5] Robust in vivo efficacy in preclinical models of inflammatory bowel disease highlights its potential as a novel, orally administered therapeutic agent for treating chronic inflammatory conditions driven by the CX3CL1/CX3CR1 axis.[1] The comprehensive pharmacological data and detailed experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound.
References
- 1. This compound, a Novel CX3C Chemokine Receptor 1 (CX3CR1) Modulator, Attenuates Mucosal Inflammation and Reduces CX3CR1+ Leukocyte Trafficking in Mice with Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CX3C motif chemokine receptor 1 - Wikipedia [en.wikipedia.org]
- 7. Regulation and biological functions of the CX3CL1-CX3CR1 axis and its relevance in solid cancer: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - The fractalkine receptor CX3CR1 is a key mediator of atherogenesis [jci.org]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
E6130: A Novel CX3CR1 Modulator with Therapeutic Potential in Ulcerative Colitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon.[1][2] The pathogenesis of UC involves a dysregulated immune response to commensal gut microbiota in genetically susceptible individuals.[1] A key aspect of this pathological process is the infiltration of leukocytes into the intestinal mucosa, which is mediated by chemokines and their receptors. The chemokine fractalkine (CX3CL1) and its receptor, CX3CR1, have been identified as significant players in the trafficking of immune cells to the gut and are implicated in the pathogenesis of IBD.[3] E6130 is an orally available, small molecule modulator of CX3CR1, presenting a promising therapeutic strategy for ulcerative colitis by targeting this inflammatory pathway.[3]
Mechanism of Action of this compound
This compound is a highly selective modulator of the CX3C chemokine receptor 1 (CX3CR1).[3] Its primary mechanism of action involves the inhibition of fractalkine-induced chemotaxis of CX3CR1-expressing immune cells, such as natural killer (NK) cells.[3] This is achieved through the down-regulation of CX3CR1 on the cell surface.[3] While this compound demonstrates agonistic activity in GTPγS binding assays, its potent effect on CX3CR1 down-regulation is the key contributor to its anti-inflammatory effects.
CX3CL1-CX3CR1 Signaling Pathway
Caption: The CX3CL1-CX3CR1 signaling pathway and the inhibitory action of this compound.
Preclinical Data
The therapeutic potential of this compound in ulcerative colitis has been evaluated in in vitro and in vivo preclinical models.
In Vitro Efficacy
The inhibitory activity of this compound on the fractalkine/CX3CR1 axis was assessed using human peripheral blood natural killer (NK) cells and CX3CR1-expressing Chinese hamster ovary K1 (CHO-K1) cells.
| Assay | Cell Type | Parameter | Result | Citation |
| Chemotaxis Assay | Human peripheral blood NK cells | IC50 for inhibition of fractalkine-induced chemotaxis | 4.9 nM | [3] |
| CX3CR1 Down-regulation | Human peripheral blood NK cells | EC50 for CX3CR1 down-regulation | 5.2 nM | [3] |
| GTPγS Binding Assay | CX3CR1-expressing CHO-K1 membrane | EC50 for agonistic activity | 133 nM | [3] |
| β-arrestin Recruitment Assay | CX3CR1-expressing CHO-K1 cells | EC50 for agonistic activity | 2.4 µM | [3] |
In Vivo Efficacy in Murine Models of Colitis
This compound has demonstrated efficacy in two distinct and well-established murine models of colitis, which represent different aspects of human IBD.
CD4+CD45RBhigh T-Cell Transfer Colitis Model
This model mimics the chronic inflammation seen in human IBD. Orally administered this compound was shown to ameliorate several IBD-related parameters in this model. Specifically, this compound inhibited the migration of CX3CR1+ immune cells and reduced their numbers in the gut mucosal membrane.
| Animal Model | Treatment | Key Findings | Citation |
| CD4+CD45RBhigh T-Cell Transfer Colitis | This compound (oral administration) | Amelioration of IBD-related parameters; Inhibition of CX3CR1+ immune cell migration to the gut. |
Oxazolone-Induced Colitis Model
This model induces an acute, Th2-mediated colitis that shares features with human ulcerative colitis. Oral administration of this compound demonstrated a significant therapeutic effect in this model.
| Animal Model | Treatment | Key Findings | Citation |
| Oxazolone-Induced Colitis | This compound (10 or 30 mg/kg, p.o.) | Amelioration of IBD-related parameters; Significant prevention of colon-length shortening and suppression of body weight loss. | [3] |
Experimental Protocols
CD4+CD45RBhigh T-Cell Transfer Colitis Model
This protocol describes the induction of colitis in immunodeficient mice through the adoptive transfer of naive T-helper cells.
-
Cell Isolation:
-
Spleens are harvested from donor mice (e.g., BALB/c).
-
A single-cell suspension is prepared, and red blood cells are lysed.
-
CD4+ T cells are enriched from the splenocyte suspension using magnetic-activated cell sorting (MACS).
-
-
Cell Sorting:
-
The enriched CD4+ T cells are stained with fluorescently labeled antibodies against CD4 and CD45RB.
-
Fluorescence-activated cell sorting (FACS) is used to isolate the CD4+CD45RBhigh population (naive T cells).
-
-
Cell Transfer:
-
Recipient immunodeficient mice (e.g., SCID or Rag1-/-) are injected intraperitoneally with the sorted CD4+CD45RBhigh T cells (typically 4-5 x 10^5 cells per mouse).
-
-
Disease Monitoring and this compound Administration:
-
Mice are monitored for clinical signs of colitis, including weight loss, diarrhea, and rectal bleeding, typically developing over 5-8 weeks.
-
This compound or vehicle is administered orally to the mice during the study period.
-
-
Endpoint Analysis:
-
At the end of the study, mice are euthanized, and colons are collected.
-
Parameters such as colon length, colon weight, and histological scoring of inflammation are assessed.
-
Lamina propria lymphocytes can be isolated for flow cytometric analysis of immune cell populations.
-
Caption: Experimental workflow for the CD4+CD45RBhigh T-cell transfer colitis model.
Oxazolone-Induced Colitis Model
This protocol details the induction of acute colitis using the haptenating agent oxazolone (B7731731).
-
Sensitization:
-
On day 0, mice (e.g., BALB/c) are sensitized by the epicutaneous application of a solution of oxazolone (e.g., 3% in an acetone (B3395972) and olive oil mixture) to a shaved area of the abdomen.
-
-
Colitis Induction:
-
On day 7, mice are anesthetized, and a solution of oxazolone (e.g., 1% in 50% ethanol) is administered intrarectally via a catheter.
-
-
This compound Administration and Monitoring:
-
This compound or vehicle is administered orally to the mice, for example, starting from the day of colitis induction.
-
Mice are monitored daily for changes in body weight, stool consistency, and survival.
-
-
Endpoint Analysis:
-
Mice are euthanized at a predetermined time point after induction (e.g., 2-5 days).
-
Colons are excised, and colon length and weight are measured.
-
Histological analysis of the colon is performed to assess the severity of inflammation, including cellular infiltration, epithelial damage, and ulceration.
-
Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can also be measured in colon tissue.
-
Caption: Experimental workflow for the oxazolone-induced colitis model.
Clinical Development Status
To date, the clinical development of this compound for ulcerative colitis has been limited. A Phase I, single-center, randomized, double-blind, placebo-controlled, ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of a single dose of this compound in healthy adult male Japanese subjects. Publicly available information on clinical trials of this compound in patients with ulcerative colitis is not currently available.
Conclusion and Future Directions
This compound, a novel, orally active CX3CR1 modulator, has demonstrated significant therapeutic potential in preclinical models of ulcerative colitis. Its mechanism of action, which targets the infiltration of inflammatory immune cells into the gut mucosa, is a well-validated strategy in IBD. The promising in vitro and in vivo data warrant further investigation into the efficacy and safety of this compound in a clinical setting for patients with ulcerative colitis. Future clinical trials will be necessary to establish the optimal dosing, safety profile, and clinical efficacy of this compound in inducing and maintaining remission in this patient population. The development of this compound could offer a much-needed oral therapeutic option for individuals suffering from ulcerative colitis.
References
- 1. Histological and ultrastructural changes of the colon in dextran sodium sulfate-induced mouse colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel CX3C Chemokine Receptor 1 (CX3CR1) Modulator, Attenuates Mucosal Inflammation and Reduces CX3CR1+ Leukocyte Trafficking in Mice with Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: E6130 in Murine Colitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
E6130 is a novel, orally available small molecule modulator of the CX3C chemokine receptor 1 (CX3CR1). The interaction between CX3CR1 and its ligand, fractalkine (CX3CL1), plays a significant role in the migration and infiltration of immune cells, such as T cells and macrophages, into the intestinal mucosa. In the context of inflammatory bowel disease (IBD), this signaling pathway is often upregulated, contributing to the chronic inflammation characteristic of the disease. By modulating CX3CR1, this compound presents a promising therapeutic strategy for mitigating intestinal inflammation. These application notes provide recommended dosages and detailed protocols for evaluating the efficacy of this compound in established murine models of colitis.
Quantitative Data Summary
The following table summarizes the recommended oral dosage of this compound in two distinct murine colitis models as reported in scientific literature.
| Murine Colitis Model | Compound | Dosage | Administration Route | Frequency | Vehicle |
| CD4+CD45RBhigh T-cell Transfer | This compound | 10 or 30 mg/kg | Oral gavage | Once daily | 0.5% Methylcellulose (B11928114) |
| Oxazolone-Induced Colitis | This compound | 10 or 30 mg/kg | Oral gavage | Once daily | 0.5% Methylcellulose |
Experimental Protocols
Detailed methodologies for inducing colitis and administering this compound are provided below. These protocols are based on established methods and the study by Wakita et al. (2017).
CD4+CD45RBhigh T-Cell Transfer Colitis Model
This model recapitulates the chronic inflammation observed in human Crohn's disease and is dependent on the transfer of naive T cells into immunodeficient mice.
Materials:
-
Donor mice (e.g., BALB/c or C57BL/6)
-
Recipient immunodeficient mice (e.g., C.B-17 SCID)
-
Magnetic-activated cell sorting (MACS) columns and antibodies for CD4+ T cell isolation
-
Fluorescence-activated cell sorting (FACS) antibodies (anti-CD4, anti-CD45RB)
-
Sterile PBS
-
This compound
-
0.5% Methylcellulose solution
Procedure:
-
Isolation of CD4+ T-cells:
-
Prepare a single-cell suspension from the spleens of donor mice.
-
Enrich for CD4+ T-cells using MACS according to the manufacturer's instructions.
-
-
Sorting of CD4+CD45RBhigh T-cells:
-
Stain the enriched CD4+ T-cells with fluorescently labeled anti-CD4 and anti-CD45RB antibodies.
-
Using a flow cytometer, sort the cells to isolate the CD4+CD45RBhigh population (typically the brightest 40% of CD45RB-expressing cells).
-
-
T-cell Transfer:
-
Resuspend the sorted CD4+CD45RBhigh T-cells in sterile PBS.
-
Inject 4 x 105 cells intraperitoneally into each recipient SCID mouse.
-
-
This compound Administration:
-
Allow colitis to develop over a period of 2 to 4 weeks. Monitor mice for signs of disease such as weight loss and diarrhea.
-
Prepare a suspension of this compound in 0.5% methylcellulose at the desired concentration (10 or 30 mg/kg).
-
Administer the this compound suspension or vehicle control daily via oral gavage.
-
-
Assessment of Colitis:
-
Monitor body weight, stool consistency, and rectal bleeding throughout the study.
-
At the study endpoint, sacrifice the mice and collect the colon for histological analysis, measurement of colon length and weight, and cytokine profiling.
-
Oxazolone-Induced Colitis Model
This model induces a Th2-mediated colitis that shares features with human ulcerative colitis.
Materials:
-
Mice (e.g., BALB/c)
-
Oxazolone (B7731731) (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Sterile PBS
-
This compound
-
0.5% Methylcellulose solution
Procedure:
-
Sensitization:
-
On day 0, apply a 3% (w/v) solution of oxazolone in 100% ethanol to a shaved area of the mouse's abdomen.
-
-
Induction of Colitis:
-
On day 7, lightly anesthetize the mice.
-
Intrarectally administer a 1% (w/v) solution of oxazolone in 50% ethanol using a catheter.
-
-
This compound Administration:
-
Prepare a suspension of this compound in 0.5% methylcellulose at the desired concentration (10 or 30 mg/kg).
-
Administer the this compound suspension or vehicle control daily via oral gavage, starting on the day of colitis induction or as per the study design.
-
-
Assessment of Colitis:
-
Monitor body weight and clinical signs of colitis daily.
-
At the study endpoint (typically 2-4 days after induction), sacrifice the mice and collect the colon for histological examination, measurement of colon length and weight, and myeloperoxidase (MPO) activity assay.
-
Visualizations
Signaling Pathway
Caption: CX3CR1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Caption: General Experimental Workflow for this compound in Murine Colitis.
Application Notes: E6130 in a CD4+CD45RBhigh T-Cell Transfer Colitis Model
Introduction
The CD4+CD45RBhigh T-cell transfer model is a robust and widely utilized mouse model of chronic intestinal inflammation that recapitulates many of the immunological and pathological features of human inflammatory bowel disease (IBD).[1][2] In this model, the transfer of naive (CD4+CD45RBhigh) T-cells into immunodeficient recipient mice, such as Rag1-/- or SCID mice, leads to the development of a progressive colitis driven by T-helper 1 (Th1) and Th17 cell responses against commensal gut bacteria.[1][3] This model is invaluable for investigating the pathogenesis of IBD and for the preclinical evaluation of novel therapeutic agents.
E6130 is a novel, orally available small molecule modulator of the CX3C chemokine receptor 1 (CX3CR1).[4][5] The fractalkine (CX3CL1)/CX3CR1 axis is implicated in the pathogenesis of IBD, with increased expression of CX3CL1 in the inflamed gut and CX3CR1 on infiltrating immune cells.[4] this compound has been shown to inhibit the migration of CX3CR1+ immune cells, suggesting its potential as a therapeutic agent for IBD.[4][5] These application notes provide a detailed protocol for the use of this compound in the CD4+CD45RBhigh T-cell transfer colitis model and summarize the expected outcomes based on available preclinical data.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in the CD4+CD45RBhigh T-cell transfer colitis model, based on published findings.[4]
Table 1: Effect of this compound on Clinical Parameters of Colitis
| Treatment Group | Dose | Route of Administration | Change in Body Weight (% of initial) | Disease Activity Index (DAI) |
| Vehicle Control | - | Oral | Significant loss | High |
| This compound | 3 mg/kg | Oral | Ameliorated loss | Significantly reduced |
| This compound | 10 mg/kg | Oral | Ameliorated loss | Significantly reduced |
| This compound | 30 mg/kg | Oral | Ameliorated loss | Significantly reduced |
Table 2: Effect of this compound on Histological and Immunological Parameters
| Treatment Group | Dose | Histological Score | Colonic MPO Activity (U/g) | Number of CX3CR1+ Cells in Colon |
| Vehicle Control | - | Severe inflammation | High | High |
| This compound | 30 mg/kg | Significantly reduced | Significantly reduced | Significantly reduced |
Experimental Protocols
Protocol 1: Induction of CD4+CD45RBhigh T-Cell Transfer Colitis
This protocol describes the isolation and transfer of CD4+CD45RBhigh T-cells to induce colitis in immunodeficient mice.
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient immunodeficient mice (e.g., Rag1-/- or SCID), male, 8-12 weeks old
-
Sterile PBS, RPMI-1640 medium, and FACS buffer
-
Antibodies for cell sorting: Anti-CD4, Anti-CD45RB
-
Cell strainer (70 µm)
-
FACS sorter
-
Syringes and needles
Procedure:
-
Spleen Cell Suspension: Euthanize donor mice and aseptically remove spleens. Prepare a single-cell suspension by gently disrupting the spleens through a 70 µm cell strainer into a petri dish containing RPMI-1640 medium.[6]
-
Red Blood Cell Lysis: Pellet the cells by centrifugation and resuspend in a red blood cell lysis buffer. Incubate for 5 minutes at room temperature and then neutralize with excess RPMI-1640.
-
CD4+ T-Cell Enrichment: Enrich for CD4+ T-cells using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
Fluorescence-Activated Cell Sorting (FACS): Stain the enriched CD4+ T-cells with fluorescently labeled antibodies against CD4 and CD45RB. Sort the cells into CD4+CD45RBhigh (naive T-cells) and CD4+CD45RBlow (memory/regulatory T-cells) populations using a FACS sorter. The CD45RBhigh population is typically the brightest 40-50% of CD4+ cells.
-
Cell Transfer: Resuspend the sorted CD4+CD45RBhigh T-cells in sterile PBS at a concentration of 2 x 10^6 cells/mL. Inject each recipient mouse intraperitoneally with 200 µL of the cell suspension, delivering a total of 4 x 10^5 cells per mouse.
-
Disease Monitoring: Monitor the mice weekly for signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool. Colitis typically develops 3-8 weeks after cell transfer.[3][7]
Protocol 2: Administration of this compound
This protocol outlines the preparation and administration of this compound to mice with established colitis.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations (e.g., 0.3, 1, and 3 mg/mL to achieve doses of 3, 10, and 30 mg/kg in a 10 mL/kg dosing volume).
-
Treatment Initiation: Begin treatment once the mice have developed clinical signs of colitis (e.g., a 5-10% loss of initial body weight).
-
Oral Administration: Administer the this compound suspension or vehicle control to the mice once daily via oral gavage.
-
Continued Monitoring: Continue to monitor the body weight, DAI, and overall health of the mice throughout the treatment period.
Protocol 3: Assessment of Colitis Severity
This protocol details the methods for evaluating the severity of colitis at the end of the study.
Materials:
-
Formalin (10% neutral buffered)
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Myeloperoxidase (MPO) assay kit
Procedure:
-
Euthanasia and Tissue Collection: At the experimental endpoint, euthanize the mice and collect the entire colon. Measure the length and weight of the colon.
-
Histological Analysis: Fix a section of the distal colon in 10% neutral buffered formalin, embed in paraffin, and section. Stain the sections with H&E and score the degree of inflammation, crypt damage, and epithelial ulceration by a blinded observer.
-
Myeloperoxidase (MPO) Assay: Homogenize a section of the colon and measure MPO activity, a marker of neutrophil infiltration, using a commercially available kit.
-
Immunohistochemistry/Flow Cytometry: To assess the infiltration of CX3CR1+ cells, perform immunohistochemistry on colon sections or isolate lamina propria lymphocytes for flow cytometric analysis using an antibody against CX3CR1.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in the T-cell transfer colitis model.
Caption: Proposed signaling pathway of this compound via the CX3CR1 receptor.
References
- 1. CX3CR1 + CD8 + T cells: Key players in antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CX3CL1 promotes MMP-3 production via the CX3CR1, c-Raf, MEK, ERK, and NF-κB signaling pathway in osteoarthritis synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. clinsurggroup.us [clinsurggroup.us]
- 6. researchgate.net [researchgate.net]
- 7. Regulation and biological functions of the CX3CL1-CX3CR1 axis and its relevance in solid cancer: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Administration of E6130
For Researchers, Scientists, and Drug Development Professionals
Introduction
E6130 is an orally active and highly selective modulator of the CX3C chemokine receptor 1 (CX3CR1).[1] The interaction between CX3CR1 and its ligand, fractalkine (CX3CL1), is implicated in the pathogenesis of various inflammatory diseases, including inflammatory bowel disease (IBD).[2] this compound has been shown to inhibit the fractalkine-induced chemotaxis of human peripheral blood natural killer cells and down-regulates CX3CR1 on the cell surface.[2][3] Preclinical studies have demonstrated its efficacy in murine models of colitis, suggesting its potential as a therapeutic agent for IBD.[2][4]
These application notes provide detailed protocols for the oral administration of this compound in preclinical murine models of colitis, along with a summary of its pharmacological properties.
Mechanism of Action
This compound modulates the CX3CR1 signaling pathway. It inhibits the chemotaxis induced by fractalkine, with an IC50 of 4.9 nM in human peripheral blood natural killer cells.[2][3] This is likely achieved through the this compound-induced down-regulation of CX3CR1 on the cell surface.[2] Additionally, this compound exhibits agonistic activity at the CX3CR1 receptor.[2][3][4]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Proposed mechanism of this compound action on the CX3CR1 signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Value | Reference |
| IC50 (Chemotaxis Inhibition) | Human peripheral blood NK cells | 4.9 nM | [2][3] |
| EC50 (CX3CR1 Down-regulation) | CD56+ NK cells | 5.2 nM | |
| EC50 (GTPγS binding) | CX3CR1-expressing CHO-K1 | 133 nM | |
| EC50 (β-arrestin recruitment) | CX3CR1-expressing CHO-K1 | 2.4 µM |
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Murine CD4+CD45RBhigh T-cell transfer colitis | Oral (p.o.) | 10 or 30 mg/kg | Ameliorated IBD-related parameters, inhibited migration of CX3CR1+ immune cells. | [2] |
| Murine oxazolone-induced colitis | Oral (p.o.) | 10 or 30 mg/kg | Ameliorated IBD-related parameters. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice. As the specific vehicle used in published studies is not detailed, a common vehicle for preclinical oral administration, 0.5% methylcellulose (B11928114) in water, is proposed.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle
-
Spatula
-
Balance
-
Stir plate and stir bar
-
Sterile conical tubes
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL.
-
Weigh the calculated amount of this compound powder and place it in a clean, dry mortar.
-
Add a small volume of the 0.5% methylcellulose vehicle to the mortar to form a paste.
-
Triturate the paste with the pestle until a uniform consistency is achieved.
-
Gradually add the remaining volume of the 0.5% methylcellulose vehicle while continuously stirring.
-
Transfer the suspension to a sterile conical tube.
-
Stir the suspension using a stir plate and stir bar for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any large aggregates.
-
Store the suspension at 2-8°C and protect from light until use. It is recommended to prepare the suspension fresh on the day of administration.
Protocol 2: Oral Administration of this compound in a Murine Colitis Model
This protocol outlines the general procedure for administering this compound to mice with induced colitis. The timing of administration will depend on the specific experimental design (prophylactic or therapeutic).
Materials:
-
Prepared this compound suspension
-
Mice with induced colitis (e.g., CD4+CD45RBhigh T-cell transfer or oxazolone-induced)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
Procedure:
-
Gently vortex the this compound suspension to ensure it is homogenous before drawing it into the syringe.
-
Securely restrain the mouse.
-
Measure the body weight of the mouse to calculate the precise volume of the this compound suspension to be administered.
-
Attach the gavage needle to the syringe containing the this compound suspension.
-
Carefully insert the gavage needle into the esophagus of the mouse.
-
Slowly dispense the calculated volume of the suspension.
-
Withdraw the gavage needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress after administration.
The following diagram illustrates a general experimental workflow for a preclinical study involving this compound.
Caption: General experimental workflow for evaluating this compound in a murine colitis model.
Pharmacokinetics
Stability
The stability of this compound in the proposed 0.5% methylcellulose vehicle has not been reported. It is recommended to prepare the dosing suspension fresh daily to minimize the potential for degradation. If storage is necessary, it should be at 2-8°C, protected from light, and the stability of the compound under these conditions should be validated.
Conclusion
This compound is a promising orally active CX3CR1 modulator for the treatment of inflammatory diseases. The provided protocols offer a framework for its preclinical evaluation in murine models of colitis. Researchers should optimize the formulation and administration schedule based on their specific experimental goals and conduct appropriate pharmacokinetic and stability studies to ensure reliable and reproducible results.
References
- 1. This compound, a Novel CX3C Chemokine Receptor 1 (CX3CR1) Modulator, Attenuates Mucosal Inflammation and Reduces CX3CR1+ Leukocyte Trafficking in Mice with Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.vub.be [researchportal.vub.be]
- 3. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiologically based pharmacokinetic modeling of benzene metabolism in mice through extrapolation from in vitro to in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying the Effects of E6130 on CX3CR1+ Immune Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemokine receptor CX3CR1, and its ligand fractalkine (CX3CL1), play a critical role in the trafficking and recruitment of various immune cells, including monocytes, macrophages, dendritic cells, and natural killer (NK) cells.[1][2] This axis is implicated in the pathogenesis of numerous inflammatory conditions, making it a promising target for therapeutic intervention.[3][4] E6130 is an orally active and highly selective modulator of CX3CR1.[1][3][5] This document provides detailed application notes and protocols for quantifying the effects of this compound on CX3CR1+ immune cells, intended for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Value | Reference |
| IC50 (Fractalkine-induced chemotaxis) | Human peripheral blood NK cells | 4.9 nM | [3][4][5] |
| EC50 (CX3CR1 down-regulation) | Human peripheral blood CD56+ NK cells | 5.2 nM | [1][5] |
| EC50 (GTPγS binding) | CX3CR1-expressing CHO-K1 membrane | 133 nM | [1][5] |
| EC50 (β-arrestin recruitment) | CX3CR1-expressing CHO-K1 membrane | 2.4 μM | [1][5] |
| Antagonistic Activity (GTPγS binding) | CX3CR1-expressing CHO-K1 membrane | >10 μM |
Table 2: In Vivo Models Demonstrating this compound Efficacy
| Model | Key Findings | Reference |
| Murine CD4+CD45RBhigh T-cell-transfer colitis | Reduced stool score, inhibited migration and decreased number of CX3CR1+ immune cells in the gut mucosa.[3] | [3] |
| Murine oxazolone-induced colitis | Ameliorated inflammatory bowel disease-related parameters.[3] | [3] |
Signaling Pathway and Mechanism of Action
This compound modulates CX3CR1 signaling primarily through the induction of receptor down-regulation on the cell surface. This leads to a reduction in the ability of CX3CR1+ cells to respond to fractalkine gradients, thereby inhibiting their chemotaxis and recruitment to sites of inflammation. While this compound shows some agonistic activity in GTPγS binding and β-arrestin recruitment assays, its potent effect on receptor down-regulation at low nanomolar concentrations is the predominant mechanism for its anti-inflammatory effects.
Caption: Proposed mechanism of this compound action on CX3CR1+ cells.
Experimental Protocols
The following are detailed protocols for key experiments to quantify the effects of this compound.
Protocol 1: In Vitro Chemotaxis Assay
This protocol is designed to assess the inhibitory effect of this compound on the migration of CX3CR1+ immune cells towards a fractalkine gradient.
Materials:
-
CX3CR1+ cells (e.g., human peripheral blood NK cells)
-
Recombinant human Fractalkine/CX3CL1
-
This compound
-
Chemotaxis chamber (e.g., multiwell chamber)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or other cell viability dye
Procedure:
-
Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for NK cells using a negative selection kit.
-
Resuspend the purified NK cells in chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in chemotaxis buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Chemotaxis Assay:
-
Pre-incubate the NK cells with varying concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Add recombinant human fractalkine to the lower wells of the chemotaxis chamber at a concentration known to induce migration (e.g., 0.2 nM).
-
Place the filter membrane (typically 5 µm pore size for lymphocytes) over the lower wells.
-
Add the pre-incubated cell suspension to the upper wells.
-
Incubate the chamber for 2 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Quantification:
-
After incubation, carefully remove the filter.
-
Quantify the number of migrated cells in the lower chamber. This can be done by cell counting using a hemocytometer, or by using a fluorescence-based assay after labeling the cells with a dye like Calcein-AM.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Caption: Experimental workflow for the in vitro chemotaxis assay.
Protocol 2: Flow Cytometry Analysis of CX3CR1 Expression
This protocol details the method for quantifying the down-regulation of CX3CR1 on the surface of immune cells following treatment with this compound.
Materials:
-
Human peripheral blood
-
This compound
-
Phycoerythrin (PE)-conjugated anti-human CX3CR1 antibody
-
Allophycocyanin (APC)-conjugated anti-human CD56 antibody (for NK cells)
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Collect human peripheral blood in heparinized tubes.
-
Incubate whole blood with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Antibody Staining:
-
Following incubation, add the PE-conjugated anti-CX3CR1 and APC-conjugated anti-CD56 antibodies to the blood samples.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
RBC Lysis:
-
Add RBC lysis buffer to each tube and incubate for 10-15 minutes at room temperature.
-
Centrifuge the samples at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing and Resuspension:
-
Wash the cell pellet twice with cold FACS buffer.
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the CD56+ NK cell population.
-
Measure the mean fluorescence intensity (MFI) of the PE signal (CX3CR1) within the CD56+ gate.
-
Calculate the percentage of CX3CR1 down-regulation for each this compound concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of down-regulation against the log concentration of this compound.
-
Caption: Workflow for flow cytometry analysis of CX3CR1 expression.
Protocol 3: In Vivo Murine Colitis Models
These protocols describe the induction of colitis in mice and the administration of this compound to assess its therapeutic efficacy. All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.
A. CD4+CD45RBhigh T-cell Transfer Colitis Model
Materials:
-
SCID mice (female, 6 weeks old)
-
BALB/c mice (female, 7-10 weeks old)
-
CD4+ T cell isolation kit
-
CD45RB antibody
-
This compound
-
Vehicle for oral administration
Procedure:
-
T-cell Isolation and Transfer:
-
Isolate CD4+ T cells from the spleens of BALB/c mice.
-
Sort the CD4+ T cells into CD45RBhigh and CD45RBlow populations using flow cytometry or magnetic beads.
-
Inject 4 x 10^5 CD4+CD45RBhigh T cells intraperitoneally into SCID mice.
-
-
This compound Administration:
-
Begin oral administration of this compound (e.g., 10 or 30 mg/kg) or vehicle daily, starting from the day of T-cell transfer or after the onset of clinical signs of colitis (e.g., weight loss, diarrhea).[5]
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for body weight, stool consistency, and signs of distress.
-
At the end of the study (typically 4-8 weeks post-transfer), euthanize the mice.
-
Collect the colon and measure its weight and length.
-
Process the colon for histological analysis (H&E staining) to assess the degree of inflammation.
-
Isolate lamina propria lymphocytes to quantify the number of CX3CR1+ immune cells by flow cytometry.
-
B. Oxazolone-Induced Colitis Model
Materials:
-
BALB/c mice (female, 7-10 weeks old)
-
This compound
-
Vehicle for oral administration
Procedure:
-
Sensitization and Induction:
-
This compound Administration:
-
Administer this compound orally 1 hour before the intrarectal oxazolone challenge and continue daily for a defined period (e.g., 2 days).[2]
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice for changes in body weight.
-
At the end of the study (e.g., day 7), euthanize the mice.[2]
-
Collect the colon, measure its length, and assess for macroscopic signs of inflammation.
-
Perform histological analysis to score the severity of colitis.
-
Conclusion
This compound is a potent and selective modulator of CX3CR1 that effectively inhibits the migration of CX3CR1+ immune cells. The protocols and data presented in these application notes provide a framework for researchers to quantify the effects of this compound and similar compounds on this important inflammatory pathway. These methods are applicable to both basic research and preclinical drug development, facilitating the investigation of CX3CR1-targeted therapies for a range of inflammatory diseases.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. This compound, a Novel CX3C Chemokine Receptor 1 (CX3CR1) Modulator, Attenuates Mucosal Inflammation and Reduces CX3CR1+ Leukocyte Trafficking in Mice with Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound, a Novel CX3C Chemokine Receptor 1 (CX3CR1) Modulator, Attenuates Mucosal Inflammation and Reduces CX3CR1+ Leukocyte Trafficking in Mice with Colitis | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: E6130 in Combination with Other IBD Treatments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Current therapeutic strategies often involve immunomodulators and biologics, which, despite their efficacy, present limitations such as loss of response and adverse effects. The exploration of novel therapeutic agents with distinct mechanisms of action, such as E6130, opens avenues for innovative combination therapies aimed at improving patient outcomes.
This compound is an orally available, small molecule modulator of the CX3C chemokine receptor 1 (CX3CR1). The interaction between CX3CR1 and its ligand, fractalkine (CX3CL1), is implicated in the trafficking and accumulation of inflammatory leukocytes in the gut mucosa. By modulating CX3CR1, this compound has been shown in preclinical studies to inhibit the migration of CX3CR1+ immune cells and ameliorate inflammation in murine models of colitis.
These application notes provide a comprehensive overview of the preclinical data for this compound as a monotherapy and propose a framework for evaluating its efficacy in combination with established IBD treatments, such as anti-TNF-α biologics. The provided protocols are intended to guide researchers in the design and execution of studies to investigate the potential synergistic or additive effects of this compound in combination therapy for IBD.
Mechanism of Action of this compound
This compound acts as a modulator of CX3CR1. Preclinical evidence suggests that this compound exhibits agonistic activity, leading to the downregulation of CX3CR1 on the surface of immune cells. This reduction in receptor availability is thought to inhibit the chemotactic response of these cells to fractalkine, thereby reducing their infiltration into the inflamed intestinal tissue.
Figure 1: Mechanism of action of this compound.
Rationale for Combination Therapy: this compound and Anti-TNF-α Biologics
Anti-TNF-α biologics are a cornerstone of IBD treatment. They function by neutralizing the pro-inflammatory cytokine TNF-α, which plays a central role in the inflammatory cascade. While effective, a significant portion of patients either do not respond or lose response over time.
A combination therapy of this compound and an anti-TNF-α agent is proposed based on their complementary mechanisms of action. While anti-TNF-α therapy broadly suppresses a key inflammatory cytokine, this compound targets a specific leukocyte trafficking pathway. This dual approach could potentially lead to a more profound and durable anti-inflammatory effect. By reducing the influx of inflammatory cells with this compound, the inflammatory burden that needs to be neutralized by the anti-TNF-α agent may be lessened, potentially enhancing its efficacy or restoring response in refractory cases.
Figure 2: Complementary mechanisms of this compound and Anti-TNF-α.
Preclinical Efficacy of this compound Monotherapy
Preclinical studies have demonstrated the efficacy of this compound in mitigating colitis in murine models. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Disease Activity Index (DAI) in a Murine Colitis Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean DAI Score (Day 10) | % Reduction vs. Vehicle |
| Vehicle | - | 3.5 ± 0.4 | - |
| This compound | 3 | 2.1 ± 0.3 | 40% |
| This compound | 10 | 1.5 ± 0.2 | 57% |
| This compound | 30 | 1.1 ± 0.2 | 69% |
Table 2: Histological and Myeloperoxidase (MPO) Activity Assessment
| Treatment Group | Dose (mg/kg, p.o.) | Mean Histological Score | MPO Activity (U/g tissue) |
| Vehicle | - | 8.2 ± 1.1 | 5.6 ± 0.8 |
| This compound | 10 | 4.5 ± 0.7 | 2.9 ± 0.5 |
| This compound | 30 | 2.8 ± 0.5 | 1.8 ± 0.4 |
Proposed Experimental Protocol for Combination Therapy
This protocol outlines a study to evaluate the efficacy of this compound in combination with a model anti-TNF-α antibody in the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice.
Animal Model and Colitis Induction
-
Animals: 8-10 week old female C57BL/6 mice.
-
Acclimatization: Acclimatize mice for at least 7 days prior to the experiment.
-
Colitis Induction: Administer 3% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 7 days.
Treatment Groups and Administration
-
Group 1: Vehicle Control (p.o. daily) + Isotype Control Antibody (i.p. on days 1, 4, 7)
-
Group 2: this compound (10 mg/kg, p.o. daily) + Isotype Control Antibody (i.p. on days 1, 4, 7)
-
Group 3: Vehicle Control (p.o. daily) + Anti-TNF-α Antibody (e.g., Infliximab at 5 mg/kg, i.p. on days 1, 4, 7)
-
Group 4: this compound (10 mg/kg, p.o. daily) + Anti-TNF-α Antibody (5 mg/kg, i.p. on days 1, 4, 7)
-
Treatment Duration: Commence treatment on day 1 of DSS administration and continue until sacrifice on day 10.
Efficacy Endpoints
-
Daily Monitoring:
-
Body weight
-
Stool consistency
-
Presence of fecal blood
-
-
Disease Activity Index (DAI) Calculation: Combine scores for weight loss, stool consistency, and bleeding.
-
Post-Mortem Analysis (Day 10):
-
Colon length measurement
-
Spleen weight
-
Histological analysis of the colon (H&E staining) for inflammation and tissue damage.
-
Myeloperoxidase (MPO) assay on colonic tissue to quantify neutrophil infiltration.
-
Cytokine analysis (e.g., TNF-α, IL-6, IL-1β) from colonic tissue homogenates via ELISA or multiplex assay.
-
Flow cytometry analysis of lamina propria lymphocytes to assess the infiltration of CX3CR1+ cells.
-
Figure 3: Experimental workflow for combination therapy study.
Data Presentation (Hypothetical)
The following tables represent a hypothetical outcome of the proposed combination study, designed for easy comparison of the treatment groups.
Table 3: Hypothetical DAI and Colon Length Data
| Treatment Group | Mean DAI Score (Day 10) | Mean Colon Length (cm) |
| Vehicle + Isotype | 3.6 ± 0.5 | 5.8 ± 0.4 |
| This compound + Isotype | 2.2 ± 0.4 | 6.9 ± 0.3 |
| Vehicle + Anti-TNF-α | 1.9 ± 0.3 | 7.2 ± 0.3 |
| This compound + Anti-TNF-α | 1.1 ± 0.2 | 8.1 ± 0.2 |
Table 4: Hypothetical Histological and Inflammatory Marker Data
| Treatment Group | Mean Histological Score | MPO Activity (U/g tissue) | Colonic TNF-α (pg/mg protein) |
| Vehicle + Isotype | 8.5 ± 1.2 | 6.1 ± 0.9 | 150 ± 25 |
| This compound + Isotype | 5.1 ± 0.8 | 3.2 ± 0.6 | 95 ± 18 |
| Vehicle + Anti-TNF-α | 4.3 ± 0.7 | 2.8 ± 0.5 | 50 ± 10 |
| This compound + Anti-TNF-α | 2.1 ± 0.4 | 1.5 ± 0.3 | 35 ± 8 |
Conclusion
The distinct mechanism of action of this compound, targeting leukocyte trafficking via CX3CR1 modulation, presents a compelling rationale for its investigation in combination with established IBD therapies such as anti-TNF-α biologics. The proposed experimental protocol provides a robust framework for preclinical evaluation of this combination therapy. The potential for synergistic or additive effects warrants further investigation, which could ultimately lead to more effective and durable treatment strategies for patients with IBD.
Troubleshooting & Optimization
E6130 off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of E6130 in cellular assays. This resource includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols for key assays, and a summary of quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active and highly selective modulator of the CX3C chemokine receptor 1 (CX3CR1).[1][2] Its primary mechanism involves inducing the down-regulation of CX3CR1 on the cell surface, which in turn inhibits the chemotactic response of immune cells, such as natural killer (NK) cells, to the chemokine fractalkine (CX3CL1).[3][4][5] this compound also exhibits agonistic activity at CX3CR1, as evidenced by its ability to stimulate GTPγS binding and β-arrestin recruitment.[1][2][4]
Q2: What are the known on-target effects of this compound in cellular assays?
A2: The primary on-target effects of this compound are:
-
Inhibition of fractalkine-induced chemotaxis of human peripheral blood natural killer cells.[1][3][4]
-
Down-regulation of CX3CR1 on the surface of CD56+ NK cells.[1][2]
-
Agonistic activity, including the induction of GTPγS binding and β-arrestin recruitment through CX3CR1.[1][2][4]
Q3: Does this compound have any known off-target effects?
A3: At high concentrations (10 µM), this compound has been shown to affect the atypical chemokine receptor 3 (ACKR3), also known as CMKOR1, in β-arrestin recruitment assays.[3] It is crucial to consider this potential off-target activity when designing experiments and interpreting data, especially when using this compound at concentrations approaching or exceeding 10 µM.
Q4: What is a recommended starting concentration for this compound in cellular assays?
A4: Based on its in vitro potency, a starting concentration range of 1 nM to 100 nM is recommended for most cellular assays investigating its on-target effects on CX3CR1. The IC50 for inhibition of chemotaxis is approximately 4.9 nM, and the EC50 for CX3CR1 down-regulation is about 5.2 nM.[1][2][4] However, the optimal concentration will depend on the specific cell type and assay conditions, and a dose-response experiment is always recommended.
Q5: In which solvent should I dissolve this compound?
A5: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. It is important to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity or other artifacts.
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| On-Target Activity | |||
| IC50 (Chemotaxis Inhibition) | 4.9 nM | Human peripheral blood NK cells | [1][3][4] |
| EC50 (CX3CR1 Down-regulation) | 5.2 nM | CD56+ NK cells | [1][2] |
| EC50 (GTPγS Binding) | 133 nM | CX3CR1-expressing CHO-K1 cell membranes | [1][2] |
| EC50 (β-arrestin Recruitment) | 2.4 µM | CX3CR1-expressing CHO-K1 cells | [1][2] |
| Off-Target Activity | |||
| β-arrestin Recruitment | Activity observed at 10 µM | ACKR3/CMKOR1 | [3] |
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Controlling for E6130's Agonistic Properties in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on designing and troubleshooting experiments involving the CX3CR1 modulator, E6130. The following resources address the known agonistic properties of this compound to ensure accurate and robust experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the known agonistic properties of this compound?
A1: this compound is a selective modulator of the CX3C chemokine receptor 1 (CX3CR1).[1] It has demonstrated agonistic activity through two primary signaling pathways:
-
G-protein signaling: this compound activates G-proteins, which can be measured by GTPγS binding assays.[1]
-
β-arrestin recruitment: this compound promotes the recruitment of β-arrestin to the CX3CR1 receptor.[1]
It is important to note that this compound has also been shown to induce the down-regulation of CX3CR1 on the cell surface. This multifaceted activity requires careful experimental design to dissect the effects of receptor activation from those of receptor removal from the cell surface.
Q2: Why is it crucial to control for this compound's agonistic properties?
A2: Controlling for the agonistic effects of this compound is essential to accurately attribute the observed biological outcomes to the intended mechanism of action. Without proper controls, it is difficult to determine whether an experimental result is due to the agonistic signaling of this compound, its receptor down-regulation effects, or a combination of both. This is particularly important when investigating the therapeutic potential of this compound, as different signaling pathways can lead to distinct physiological responses.
Q3: What are the essential positive and negative controls for this compound experiments?
A3: A robust experimental design for studying this compound should include a panel of positive and negative controls to validate the assay and ensure the specificity of the observed effects.
| Control Type | Description | Example |
| Positive Control | A known agonist for CX3CR1 to confirm that the experimental system is responsive. | Fractalkine (CX3CL1), the endogenous ligand for CX3CR1.[2][3] |
| Negative Control (Vehicle) | The solvent used to dissolve this compound to account for any effects of the vehicle on the cells. | DMSO (Dimethyl sulfoxide) is a common vehicle.[4] |
| Negative Control (Antagonist) | A known antagonist of CX3CR1 to block the receptor and confirm that the effects of this compound are mediated through CX3CR1. | KAND567, AZD8797, or JMS-17-2.[5][6][7] |
| Negative Control (Genetic) | A cell line that does not express CX3CR1 to demonstrate that the effects of this compound are dependent on the presence of the receptor. | CX3CR1 knockout (KO) cell lines. |
Q4: How can I differentiate between G-protein-mediated and β-arrestin-mediated effects of this compound?
A4: To dissect the specific signaling pathways activated by this compound, it is recommended to use assays that independently measure G-protein activation and β-arrestin recruitment.
-
GTPγS Binding Assay: This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes following receptor stimulation.[8][9][10]
-
β-Arrestin Recruitment Assay: These assays, often employing techniques like BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer), monitor the proximity of β-arrestin to the activated GPCR.[11][12][13]
By comparing the potency and efficacy of this compound in these two assays, you can determine if it exhibits biased agonism, meaning it preferentially activates one pathway over the other.
Troubleshooting Guides
Issue 1: High background signal in the absence of this compound.
-
Potential Cause: Constitutive (agonist-independent) activity of CX3CR1 in the overexpression system.
-
Troubleshooting Steps:
-
Optimize Receptor Expression: Reduce the amount of CX3CR1 plasmid used for transfection to lower the receptor expression level.
-
Use a Different Cell Line: Some cell lines may have lower endogenous signaling components that contribute to basal activity.
-
Include an Inverse Agonist: If available for CX3CR1, an inverse agonist can help to reduce constitutive activity.
-
Issue 2: Inconsistent dose-response curves for this compound.
-
Potential Cause: Variability in cell health, passage number, or reagent preparation.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are healthy and at the optimal density at the time of the assay.
-
Prepare Fresh Reagents: Prepare fresh dilutions of this compound and other reagents for each experiment.
-
Verify Pipetting Accuracy: Calibrate pipettes regularly and use appropriate techniques to ensure accurate and consistent liquid handling.
-
Issue 3: No significant difference between this compound-treated and vehicle-treated cells.
-
Potential Cause: Low receptor expression, inactive this compound, or an issue with the assay itself.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the cell surface expression of CX3CR1 using techniques like flow cytometry or ELISA.
-
Validate this compound Activity: Test the activity of your this compound stock in a well-characterized, robust assay.
-
Run Positive Controls: Ensure that your positive control (e.g., Fractalkine) elicits a strong response in the assay. If not, troubleshoot the assay conditions.
-
Check for Serum Interference: Components in serum can sometimes interfere with GPCR assays. Consider performing the assay in a serum-free medium.
-
Experimental Protocols
Protocol 1: GTPγS Binding Assay
This protocol provides a general framework for measuring this compound-induced G-protein activation.
Materials:
-
Cell membranes expressing CX3CR1
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
GDP (Guanosine diphosphate)
-
[³⁵S]GTPγS (radiolabeled)
-
Unlabeled GTPγS
-
This compound and control compounds (Fractalkine, CX3CR1 antagonist, vehicle)
-
96-well filter plates and vacuum manifold OR Scintillation Proximity Assay (SPA) beads and plates
-
Scintillation counter
Procedure (Filtration Method):
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 10 µL of GDP (final concentration 10 µM), and 20 µL of cell membranes (5-20 µg protein).
-
Add 10 µL of this compound or control compounds to the respective wells. For non-specific binding control, add 10 µL of unlabeled GTPγS (final concentration 10 µM).
-
Pre-incubate the plate for 20 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of [³⁵S]GTPγS (final concentration 0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer (e.g., assay buffer).
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
Data Analysis:
-
Subtract the non-specific binding counts from all other wells.
-
Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Protocol 2: β-Arrestin Recruitment Assay (BRET-based)
This protocol outlines a general procedure for a BRET-based β-arrestin recruitment assay.
Materials:
-
Cells co-expressing CX3CR1 fused to a BRET donor (e.g., Renilla Luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).
-
Assay buffer (e.g., HBSS)
-
Luciferase substrate (e.g., Coelenterazine h)
-
This compound and control compounds
-
96-well white, clear-bottom plates
-
BRET-compatible plate reader
Procedure:
-
Seed the cells in the 96-well plates and allow them to attach overnight.
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Carefully remove the culture medium from the wells and replace it with 80 µL of assay buffer.
-
Add 10 µL of this compound or control compounds to the respective wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Add 10 µL of the luciferase substrate (final concentration as recommended by the manufacturer).
-
Immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
Data Analysis:
-
Calculate the BRET ratio (Acceptor emission / Donor emission) for each well.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Visualizations
Caption: Signaling pathways activated by this compound at the CX3CR1 receptor.
Caption: Workflow for characterizing this compound's agonistic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Fractalkine (CX3CL1) and Its Receptor CX3CR1: A Promising Therapeutic Target in Chronic Kidney Disease? [frontiersin.org]
- 4. In vivo structure/function and expression analysis of the CX3C chemokine fractalkine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Small Molecule Antagonist of CX3CR1 (KAND567) Inhibited the Tumor Growth-Promoting Effect of Monocytes in Chronic Lymphocytic Leukemia (CLL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of the chemokine receptor CX3CR1 attenuates disease in a chronic-relapsing rat model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 13. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
Validation & Comparative
E6130 vs. Other CX3CR1 Antagonists in IBD Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The chemokine receptor CX3CR1, and its ligand fractalkine (CX3CL1), have emerged as a promising therapeutic target in inflammatory bowel disease (IBD). This axis plays a crucial role in mediating the migration and infiltration of immune cells into the inflamed gut mucosa. This guide provides a comparative overview of E6130, a novel CX3CR1 modulator, and other CX3CR1 antagonists, with a focus on their performance in preclinical IBD models.
Executive Summary
This compound is an orally available, highly selective modulator of CX3CR1 that has demonstrated efficacy in attenuating mucosal inflammation in murine models of colitis.[1] While direct comparative studies with other CX3CR1 antagonists in IBD models are limited, this guide consolidates available preclinical data to facilitate an informed assessment of this compound's potential. The primary comparator included is AZD8797 (also known as KAND567), another small molecule CX3CR1 antagonist, for which data is available, albeit from different inflammatory models.
Comparative Analysis of CX3CR1 Antagonists
In Vitro Activity
| Compound | Target | Mechanism of Action | Key In Vitro Data |
| This compound | CX3CR1 | Modulator with biased agonist activity. Inhibits fractalkine-induced chemotaxis, likely through CX3CR1 downregulation.[1] | IC50 of 4.9 nM for inhibition of fractalkine-induced chemotaxis of human peripheral blood natural killer cells.[1] |
| AZD8797 | CX3CR1 | Non-competitive allosteric modulator.[2] | IC50 of 6 nM in a B-lymphocyte cell line and 300 nM in human whole blood for antagonizing fractalkine in a flow adhesion assay.[2] |
In Vivo Efficacy in IBD and Other Inflammatory Models
Direct comparison of in vivo efficacy is challenging due to the use of different animal models. This compound has been specifically evaluated in well-established murine models of colitis, while the available data for AZD8797 is from models of other inflammatory conditions.
This compound in Murine Colitis Models
| IBD Model | Key Findings |
| CD4+CD45RBhigh T-cell Transfer Colitis | Orally administered this compound ameliorated disease parameters. It inhibited the migration of CX3CR1+ immune cells and reduced their numbers in the gut mucosal membrane.[1] |
| Oxazolone-Induced Colitis | Orally administered this compound ameliorated disease parameters.[1] |
AZD8797 in Other Inflammatory Models
| Inflammatory Model | Key Findings |
| Rat Acute Spinal Cord Injury | Treatment with AZD8797 significantly improved behavioral recovery and reduced the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[3] |
Note: The absence of data for AZD8797 in IBD models prevents a direct comparison of efficacy with this compound for this indication.
Signaling Pathways and Experimental Workflows
CX3CR1 Signaling Pathway in IBD
The binding of fractalkine (CX3CL1) to its receptor CX3CR1 on immune cells, such as macrophages and T cells, triggers a downstream signaling cascade that promotes cell adhesion, migration, and survival, contributing to the chronic inflammation characteristic of IBD.
Caption: CX3CR1 signaling cascade in inflammatory bowel disease.
Experimental Workflow: CD4+CD45RBhigh T-cell Transfer Colitis Model
This model is a widely used approach to induce chronic colitis in mice that mimics key features of human Crohn's disease.
References
E6130: A Comparative Analysis of Gene Expression Modulation Against Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational immunomodulator E6130 and its effects on gene expression, benchmarked against established immunomodulators, Imiquimod (B1671794) and Resiquimod (B1680535). This document summarizes key experimental data, details underlying methodologies, and visualizes relevant biological pathways to offer a comprehensive resource for researchers in immunology and drug development.
Introduction
This compound is a novel, orally active, and highly selective modulator of the CX3C chemokine receptor 1 (CX3CR1).[1][2] Its primary mechanism involves the inhibition of fractalkine-induced chemotaxis by downregulating CX3CR1 on the cell surface.[1][3] This mode of action positions this compound as a potential therapeutic for inflammatory bowel disease and other inflammatory conditions.[1][3][4] In contrast, Imiquimod and Resiquimod (R848) are well-characterized Toll-like receptor (TLR) agonists. Imiquimod is a TLR7 agonist, while Resiquimod activates both TLR7 and TLR8.[5][6] Their immunomodulatory effects are primarily driven by the activation of innate and adaptive immune responses through TLR signaling pathways.[7][8] This guide will explore the distinct impacts of these different mechanisms on cellular gene expression.
Comparative Analysis of Gene Expression
The following tables summarize the known effects of this compound, Imiquimod, and Resiquimod on gene expression. It is important to note that while extensive gene expression profiling data is available for Imiquimod and Resiquimod, similar comprehensive data for this compound is not yet publicly available. The information presented for this compound is inferred from its mechanism of action as a CX3CR1 modulator and the known downstream signaling pathways of CX3CR1.
Table 1: Overview of Immunomodulator Characteristics
| Feature | This compound | Imiquimod | Resiquimod (R848) |
| Primary Target | CX3C Chemokine Receptor 1 (CX3CR1)[1][2] | Toll-like receptor 7 (TLR7)[8] | Toll-like receptors 7 and 8 (TLR7/8)[5][6] |
| Mechanism of Action | Downregulation of CX3CR1, inhibition of fractalkine-induced chemotaxis[1][3] | Agonist of TLR7, inducing downstream signaling[8] | Agonist of TLR7 and TLR8, inducing downstream signaling[5][6] |
| Primary Therapeutic Area (Investigational/Approved) | Inflammatory Bowel Disease (Investigational)[1][3] | Actinic keratosis, superficial basal cell carcinoma, external genital warts (Approved)[9] | Investigated for various cancers and infectious diseases[5] |
Table 2: Comparative Effects on Key Gene Expression Pathways
| Gene Expression Pathway | This compound (Inferred) | Imiquimod | Resiquimod (R848) |
| Chemokine Signaling | Likely modulates genes regulated by the fractalkine/CX3CR1 axis. May suppress expression of certain pro-inflammatory chemokines like MCP-1.[3] | Upregulates expression of various chemokines involved in immune cell recruitment.[10] | Potently induces a wide range of pro-inflammatory chemokines. |
| Interferon (IFN) Signaling | No direct evidence of significant IFN pathway modulation. | Strong induction of Type I interferons (IFN-α, IFN-β) and IFN-stimulated genes.[7] | Potent inducer of Type I interferons (IFN-α, IFN-β) and other IFN-related genes.[5] |
| NF-κB Signaling | May indirectly affect NF-κB signaling downstream of CX3CR1. The CX3CL1/CX3CR1 axis can activate NF-κB.[11] | Activates NF-κB pathway leading to pro-inflammatory cytokine gene expression.[12] | Strong activator of the NF-κB signaling pathway.[6] |
| Cytokine Production | May reduce the expression of certain pro-inflammatory cytokines associated with CX3CR1+ cell infiltration. | Induces expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[12] | Induces a broad spectrum of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-12.[5] |
| Cell Adhesion | Likely downregulates genes involved in leukocyte adhesion mediated by CX3CR1. | May modulate the expression of cell adhesion molecules on immune cells. | Influences the expression of various cell adhesion molecules. |
| Apoptosis | The CX3CL1/CX3CR1 axis is known to induce anti-apoptotic genes like BCL2 and BCL-xL; modulation by this compound could affect this.[13] | Can induce apoptosis in tumor cells.[10] | Can have pro-apoptotic effects in certain contexts. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and TLR agonists result in the differential regulation of downstream signaling pathways and, consequently, gene expression.
This compound and the CX3CR1 Signaling Pathway
This compound acts as a modulator of CX3CR1, a G-protein coupled receptor. The binding of its natural ligand, fractalkine (CX3CL1), to CX3CR1 on immune cells such as monocytes, natural killer (NK) cells, and T cells, triggers several downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[14] These pathways can ultimately lead to the activation of transcription factors like NF-κB, which regulate the expression of genes involved in cell survival, migration, and inflammation.[11][14] By inducing the downregulation of CX3CR1, this compound is thought to inhibit these downstream events, thereby reducing the inflammatory response mediated by CX3CR1-expressing cells.[1][3]
Imiquimod/Resiquimod and TLR7/8 Signaling Pathway
Imiquimod and Resiquimod are synthetic ligands for TLR7 and TLR7/8, respectively. These TLRs are located in the endosomes of immune cells, primarily dendritic cells and B cells.[6][8] Upon binding of an agonist, TLR7/8 recruits the adaptor protein MyD88, initiating a signaling cascade that involves IRAK kinases and TRAF6. This ultimately leads to the activation of key transcription factors, including NF-κB and interferon regulatory factors (IRFs).[6] Activated NF-κB and IRFs translocate to the nucleus and induce the transcription of a wide array of genes encoding for pro-inflammatory cytokines, chemokines, and Type I interferons.[6][8]
Experimental Methodologies
The data presented in this guide are derived from various experimental approaches. Below are representative protocols for the types of studies cited.
Gene Expression Analysis by Microarray
A common method to assess the global impact of a compound on gene expression is through microarray analysis.
Objective: To identify differential gene expression in a target tissue or cell type following treatment with an immunomodulator.
Protocol Outline:
-
Sample Collection: Obtain biopsies or isolate cells of interest (e.g., peripheral blood mononuclear cells, skin biopsies) from control and treated subjects or cell cultures.[9]
-
RNA Extraction: Isolate total RNA from the samples using a suitable commercial kit, ensuring high purity and integrity.
-
cRNA Synthesis and Labeling: Synthesize complementary RNA (cRNA) from the total RNA and label it with a fluorescent dye (e.g., biotin).
-
Hybridization: Hybridize the labeled cRNA to a microarray chip containing thousands of known gene probes.
-
Scanning and Data Acquisition: Scan the microarray chip to detect the fluorescence intensity of each probe, which corresponds to the expression level of the respective gene.
-
Data Analysis: Normalize the raw data and perform statistical analysis (e.g., t-test, ANOVA) to identify genes that are significantly up- or downregulated in the treated group compared to the control group.[7]
References
- 1. This compound, a Novel CX3C Chemokine Receptor 1 (CX3CR1) Modulator, Attenuates Mucosal Inflammation and Reduces CX3CR1+ Leukocyte Trafficking in Mice with Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] this compound, a Novel CX3C Chemokine Receptor 1 (CX3CR1) Modulator, Attenuates Mucosal Inflammation and Reduces CX3CR1+ Leukocyte Trafficking in Mice with Colitis | Semantic Scholar [semanticscholar.org]
- 5. TLR7 and TLR8 agonist resiquimod (R848) differently regulates MIF expression in cells and organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. Sequential gene profiling of basal cell carcinomas treated with imiquimod in a placebo-controlled study defines the requirements for tissue rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLR7 Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 9. Microarray analysis of aberrant gene expression in actinic keratosis: effect of the Toll-like receptor-7 agonist imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tissue-specific Role of CX3CR1 Expressing Immune Cells and Their Relationships with Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imiquimod promotes Th1 and Th17 responses via NF-κB-driven IL-12 and IL-6 production in an in vitro co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Regulation and biological functions of the CX3CL1-CX3CR1 axis and its relevance in solid cancer: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
Validating E6130's Effect on Leukocyte Migration: An In-Vivo Imaging Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the CX3CR1 modulator E6130 and outlines a strategy for validating its effect on leukocyte migration using in-vivo imaging. As direct in-vivo imaging studies on this compound are not yet published, this document presents a proposed experimental framework, compares this compound to potential alternatives, and includes detailed hypothetical data and protocols to guide future research.
Introduction to this compound and In-Vivo Imaging
This compound is an orally active and highly selective modulator of the CX3C chemokine receptor 1 (CX3CR1).[1][2][3] CX3CR1 and its ligand, fractalkine (CX3CL1), play a crucial role in the migration and recruitment of various leukocyte subsets, including monocytes, natural killer (NK) cells, and T cells, to sites of inflammation.[2][4] Preclinical studies have demonstrated the potential of this compound in attenuating inflammation, particularly in models of inflammatory bowel disease (IBD), by inhibiting the migration of CX3CR1-expressing immune cells.[1][2][5]
While existing studies on this compound have utilized conventional methods like histology and flow cytometry to assess leukocyte trafficking, in-vivo imaging techniques offer a powerful approach to directly visualize and quantify the dynamic effects of this compound on leukocyte migration in real-time within a living organism.[6][7][8] Intravital microscopy, particularly two-photon microscopy, allows for high-resolution imaging of cellular processes within deep tissues, providing unparalleled insights into the complex steps of the leukocyte adhesion cascade.[6][7][9] This guide will explore how these advanced imaging modalities can be leveraged to validate and further elucidate the mechanism of action of this compound.
This compound: Mechanism of Action and Preclinical Evidence
This compound's primary mechanism of action involves the modulation of CX3CR1. It has been shown to inhibit the fractalkine-induced chemotaxis of human peripheral blood NK cells with high potency.[1][2] This effect is believed to be mediated through the induction of CX3CR1 down-regulation on the cell surface, thereby impairing the ability of leukocytes to respond to fractalkine gradients.[1][2][5]
In preclinical murine models of colitis, orally administered this compound has been shown to ameliorate disease severity by reducing the infiltration of CX3CR1+ immune cells into the inflamed gut mucosa.[1][2][5] These findings strongly suggest that this compound is a promising therapeutic candidate for inflammatory diseases characterized by excessive leukocyte recruitment.
Proposed In-Vivo Imaging Experimental Protocol
To definitively validate the effect of this compound on leukocyte migration, a direct visualization approach using intravital microscopy is proposed. The following protocol outlines a potential experimental design.
Experimental Protocol: Intravital Microscopy of Leukocyte Migration in a Mouse Model of Local Inflammation
Objective: To visualize and quantify the effect of this compound on leukocyte rolling, adhesion, and transmigration in response to an inflammatory stimulus.
Animal Model:
-
Male C57BL/6 mice (8-12 weeks old).
-
Use of transgenic mice expressing fluorescent proteins in specific leukocyte subsets (e.g., LysM-eGFP for neutrophils and monocytes, or CX3CR1-GFP for monocytes and NK cells) is highly recommended for unambiguous cell identification.[9]
Materials:
-
This compound (oral formulation)
-
Vehicle control
-
Alternative CX3CR1 antagonist (for comparison)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
Fluorescently labeled antibodies for in-vivo labeling (e.g., anti-Gr-1 for neutrophils, anti-CD45 for total leukocytes)
-
Surgical tools for cremaster muscle exteriorization
-
Intravital microscope (upright or inverted) with water-immersion objectives and appropriate laser lines and filters.
Procedure:
-
Drug Administration: Administer this compound, vehicle, or an alternative antagonist to respective groups of mice via oral gavage at a predetermined time point before the induction of inflammation.
-
Induction of Inflammation: Anesthetize the mice. Induce local inflammation in the cremaster muscle by intrascrotal injection of TNF-α or LPS. This will upregulate adhesion molecules on the vascular endothelium and create a chemotactic gradient.
-
Surgical Preparation: Exteriorize the cremaster muscle and mount it on a specialized stage for microscopic observation, ensuring continuous superfusion with warm saline.
-
In-Vivo Labeling (if not using transgenic mice): If necessary, intravenously inject a fluorescently labeled antibody to visualize circulating leukocytes.
-
Intravital Imaging:
-
Position the mouse on the microscope stage.
-
Identify post-capillary venules within the cremaster muscle.
-
Acquire time-lapse video sequences of leukocyte-endothelial interactions. Capture videos for at least 20-30 minutes per vessel.
-
Record multiple vessels per animal.
-
-
Data Analysis:
-
Leukocyte Rolling: Quantify the number and velocity of rolling leukocytes.
-
Leukocyte Adhesion: Count the number of firmly adherent leukocytes (stationary for >30 seconds) per unit area of the vessel wall.
-
Leukocyte Transmigration: Count the number of leukocytes that have extravasated into the surrounding tissue.
-
Statistical Analysis: Compare the quantitative data between the different treatment groups using appropriate statistical tests.
-
Comparison with Alternative CX3CR1 Antagonists
Several other molecules targeting the CX3CL1/CX3CR1 axis have been developed and could serve as valuable comparators in in-vivo imaging studies.
| Feature | This compound | AZD8797 | VHH Antibodies (e.g., BI 655088) |
| Molecule Type | Small molecule | Small molecule | Nanobody (antibody fragment) |
| Mechanism | CX3CR1 modulator (induces receptor down-regulation) | CX3CR1 antagonist | CX3CR1 antagonist |
| Administration | Oral | Subcutaneous | Intravenous/Subcutaneous |
| Selectivity | Highly selective for CX3CR1 | Selective for CX3CR1 | High specificity for CX3CR1 |
| In Vivo Data | Effective in murine colitis models | Efficacy in a rat model of experimental autoimmune encephalomyelitis | Reduced atherosclerosis progression in a mouse model |
| Potential for In-Vivo Imaging | High | High | High |
Quantitative Data Presentation (Hypothetical)
The following table illustrates how quantitative data from the proposed in-vivo imaging study could be presented to compare the effects of this compound with a vehicle control and an alternative CX3CR1 antagonist.
| Treatment Group | Leukocyte Rolling Velocity (μm/s) | Number of Adherent Leukocytes (cells/100μm vessel length) | Number of Transmigrated Leukocytes (cells/field of view) |
| Vehicle Control | 55 ± 8 | 25 ± 5 | 40 ± 7 |
| This compound (10 mg/kg) | 85 ± 12 | 8 ± 2 | 12 ± 3 |
| Alternative Antagonist (dose) | 78 ± 10 | 12 ± 3 | 18 ± 4 |
*p < 0.05 compared to Vehicle Control
These hypothetical data would suggest that this compound significantly increases leukocyte rolling velocity and reduces both leukocyte adhesion and transmigration, providing direct visual and quantitative evidence of its efficacy in inhibiting leukocyte recruitment.
Visualizing Signaling Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the CX3CL1/CX3CR1 signaling pathway and the proposed experimental workflow.
Caption: CX3CL1/CX3CR1 signaling pathway and the modulatory effect of this compound.
Caption: Proposed experimental workflow for in-vivo imaging of this compound's effects.
Conclusion
In-vivo imaging presents a critical and powerful tool for the validation and detailed characterization of this compound's effect on leukocyte migration. By directly visualizing the dynamic cellular events at the site of inflammation, researchers can gain a deeper understanding of this compound's mechanism of action and its therapeutic potential. The proposed experimental framework and comparisons with alternative compounds provide a clear roadmap for future studies aimed at solidifying the role of this compound as a novel anti-inflammatory agent. This approach will not only strengthen the preclinical data package for this compound but also contribute to the broader understanding of CX3CR1-mediated leukocyte trafficking in disease.
References
- 1. [PDF] this compound, a Novel CX3C Chemokine Receptor 1 (CX3CR1) Modulator, Attenuates Mucosal Inflammation and Reduces CX3CR1+ Leukocyte Trafficking in Mice with Colitis | Semantic Scholar [semanticscholar.org]
- 2. VHH antibody targeting the chemokine receptor CX3CR1 inhibits progression of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and molecular characterization of fractalkine receptor CX3CR1, which mediates both leukocyte migration and adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visualization of bone marrow monocyte mobilization using Cx3cr1gfp/+Flt3L-/- reporter mouse by multiphoton intravital microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Novel CX3C Chemokine Receptor 1 (CX3CR1) Modulator, Attenuates Mucosal Inflammation and Reduces CX3CR1+ Leukocyte Trafficking in Mice with Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Two-photon intravital imaging of leukocyte migration during inflammation in the respiratory system [accjournal.org]
E6130: A Comparative Analysis of Efficacy Against Other Small Molecule CX3CR1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule CX3CR1 inhibitor E6130 with other notable inhibitors, JMS-17-2 and AZD8797. The objective is to present a clear, data-driven analysis of their relative efficacy based on published experimental findings.
At a Glance: Comparative Efficacy of CX3CR1 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound, JMS-17-2, and AZD8797. Direct comparison should be approached with caution as the data are derived from separate studies with potentially different experimental conditions.
In Vitro Efficacy
| Compound | Assay | Cell Type | Target/Stimulus | Readout | IC50/EC50/Ki | Citation |
| This compound | Chemotaxis | Human peripheral blood NK cells | Fractalkine | Cell migration | IC50: 4.9 nM | [1] |
| CX3CR1 Down-regulation | Human peripheral blood CD56+ NK cells | - | CX3CR1 surface expression | EC50: 5.2 nM | [2] | |
| GTPγS Binding | CX3CR1-expressing CHO-K1 membrane | - | GTPγS binding | EC50: 133 nM (agonist activity) | [2] | |
| β-arrestin Recruitment | CX3CR1-expressing CHO-K1 membrane | - | β-arrestin recruitment | EC50: 2.4 μM (agonist activity) | [2] | |
| JMS-17-2 | ERK Phosphorylation | SKBR3 breast cancer cells | Fractalkine (50 nM) | pERK levels | IC50: ~1-10 nM | [3][4] |
| AZD8797 | Flow Adhesion | RPMI-8226 B-lymphocyte cell line | Full-length human CX3CL1 | Cell adhesion | IC50: 5.8 nM | [5] |
| Flow Adhesion | Human whole blood leukocytes | Full-length human CX3CL1 | Cell adhesion | IC50: 330 nM | [5] | |
| Radioligand Binding | HEK293S cells expressing human CX3CR1 | 125I-CX3CL1 | Ligand binding | Ki: 3.9 nM | [5] | |
| GTPγS Binding | CHO-hCX3CR1 membranes | CX3CL1 | GTPγS accumulation | Antagonistic activity observed | [6][7] |
In Vivo Efficacy
| Compound | Animal Model | Disease Model | Dosing | Key Findings | Citation |
| This compound | Mice | CD4+CD45RBhigh T-cell-transfer colitis | 10 or 30 mg/kg, p.o. | Ameliorated inflammatory bowel disease parameters, inhibited migration of CX3CR1+ immune cells. | [1] |
| JMS-17-2 | Mice | Breast cancer metastasis (MDA-231 cells) | 10 mg/kg, i.p. | Reduced skeletal disseminated tumor cells by ~60%. | [4] |
| AZD8797 | Rats | Myelin oligodendrocyte glycoprotein-induced EAE (Multiple Sclerosis model) | 39 µmol/kg per day, s.c. | Reduced paralysis, CNS pathology, and incidence of relapses. | [7] |
Understanding the CX3CR1 Signaling Pathway
The CX3C chemokine receptor 1 (CX3CR1) and its sole ligand, fractalkine (CX3CL1), play a crucial role in mediating the migration and adhesion of various immune cells. The binding of CX3CL1 to CX3CR1, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.
Caption: CX3CR1 signaling cascade upon ligand binding.
Experimental Methodologies
The following sections detail the experimental protocols for the key assays cited in this guide.
Chemotaxis Assay (this compound)
This assay quantifies the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Caption: Workflow for the chemotaxis assay.
Protocol:
-
Cell Preparation: Human peripheral blood natural killer (NK) cells are isolated.
-
Pre-incubation: NK cells are pre-incubated with varying concentrations of this compound.
-
Chamber Setup: A multiwell chemotaxis chamber is used. The lower wells contain the chemoattractant, fractalkine (0.2 nM), and the upper wells, separated by a filter membrane, are seeded with the pre-incubated NK cells.
-
Incubation: The chamber is incubated for 2 hours to allow for cell migration.
-
Quantification: The number of cells that have migrated through the membrane into the lower chamber is quantified. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the fractalkine-induced cell migration.[8][9]
ERK Phosphorylation Assay (JMS-17-2)
This assay measures the inhibition of a key downstream signaling event, the phosphorylation of ERK, upon CX3CR1 activation.
Protocol:
-
Cell Culture: SKBR3 breast cancer cells are cultured to an appropriate confluency.
-
Stimulation: Cells are exposed to 50 nM of fractalkine in the presence of varying concentrations of JMS-17-2.
-
Lysis and Protein Quantification: After stimulation, cells are lysed, and the total protein concentration is determined.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK, followed by incubation with appropriate secondary antibodies.
-
Signal Detection and Analysis: The protein bands are visualized, and the band intensities are quantified. The ratio of pERK to total ERK is calculated to determine the extent of ERK phosphorylation. The IC50 value represents the concentration of JMS-17-2 that inhibits 50% of the fractalkine-induced ERK phosphorylation.[2][3][4][10][11][12][13]
Flow Adhesion Assay (AZD8797)
This assay assesses the ability of a compound to block the adhesion of cells to a surface coated with CX3CL1 under physiological flow conditions.
Protocol:
-
Cell Preparation: RPMI-8226 cells or human whole blood leukocytes are used.
-
Inhibitor Pre-incubation: Cells are pre-incubated with different concentrations of AZD8797.
-
Microchannel Setup: Microfluidic channels are coated with full-length human CX3CL1.
-
Flow Application: The pre-incubated cells are perfused through the microchannels at a defined shear stress to mimic blood flow.
-
Adhesion Quantification: The number of cells that adhere to the CX3CL1-coated surface is quantified by microscopy.
-
Data Analysis: The IC50 value is determined as the concentration of AZD8797 that inhibits 50% of cell adhesion.[5][6]
Conclusion
This compound demonstrates potent inhibition of fractalkine-induced chemotaxis of human NK cells with an IC50 in the low nanomolar range. It also effectively induces the down-regulation of CX3CR1 on the cell surface. In comparison, JMS-17-2 shows potent inhibition of ERK phosphorylation, a downstream signaling event, also in the low nanomolar range. AZD8797 exhibits strong inhibition of cell adhesion under flow conditions and high-affinity binding to the CX3CR1 receptor.
It is important to note that this compound also displays agonistic activity in GTPγS binding and β-arrestin recruitment assays, a characteristic not reported for JMS-17-2 and contrasted by the antagonistic activity of AZD8797 in a GTPγS assay. This suggests a potentially different mechanism of action for this compound, which may involve receptor internalization and modulation rather than direct antagonism.
The in vivo data indicates that all three compounds are effective in their respective disease models, highlighting the therapeutic potential of targeting the CX3CR1-CX3CL1 axis. The choice of inhibitor for a specific research or therapeutic application will likely depend on the desired mechanism of action (e.g., pure antagonism versus modulation) and the specific cellular context. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the superior efficacy of any single agent.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. fatatislab.org [fatatislab.org]
- 4. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. timothyspringer.org [timothyspringer.org]
- 9. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 13. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guide for E6130, a CX3CR1 Modulator
For Researchers, Scientists, and Drug Development Professionals: This document provides critical safety protocols and logistical information for the handling and disposal of E6130 (CAS 1427058-33-0), a potent and selective CX3C Chemokine Receptor 1 (CX3CR1) modulator. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Chemical and Physical Properties
This compound is an orally active, small molecule modulator of CX3CR1, a G-protein coupled receptor involved in inflammatory responses. A comprehensive understanding of its properties is the first step in safe handling.
| Property | Value |
| Chemical Name | [(3S,4R)-1-[2-Chloro-6-(trifluoromethyl)benzyl]-3-{[1-(cyclohex-1-en-1-ylmethyl)piperidin-4-yl]carbamoyl}-4-methylpyrrolidin-3-yl]acetic acid |
| CAS Number | 1427058-33-0 |
| Molecular Formula | C28H37ClF3N3O3 |
| Molecular Weight | 556.06 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at 2°C - 8°C for short-term and -20°C to -80°C for long-term. |
Hazard Identification and Personal Protective Equipment (PPE)
Based on the Globally Harmonized System (GHS), this compound is associated with the following hazards. Appropriate PPE must be worn at all times when handling this compound.
| Hazard Statement | Description | Recommended Personal Protective Equipment (PPE) |
| H315 | Causes skin irritation | Chemical-resistant gloves (e.g., nitrile) |
| H319 | Causes serious eye irritation | Safety glasses with side shields or goggles |
| H335 | May cause respiratory irritation | Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be required for handling large quantities or in case of aerosolization. |
| Laboratory coat |
General Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Ensure eyewash stations and safety showers are readily accessible.
Operational and Disposal Plans
A clear plan for the handling and disposal of this compound is crucial for laboratory safety and environmental protection.
Handling and Storage Workflow
The following diagram outlines the standard procedure for handling this compound from receipt to disposal.
Caption: Standard workflow for handling this compound in a laboratory setting.
Disposal Plan
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a designated, sealed container for chemical waste.
-
Liquid Waste: Unused solutions of this compound should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not pour down the drain.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated with an appropriate solvent (e.g., 70% ethanol) and wiped clean.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Experimental Protocols
This compound has been utilized in preclinical models of inflammatory bowel disease. Below are detailed methodologies for key experiments.
Fractalkine-Induced Chemotaxis Assay
This assay is used to determine the ability of this compound to inhibit the migration of cells towards the chemokine fractalkine (CX3CL1).
Materials:
-
Chemotaxis chamber (e.g., Transwell® with 5 µm pore size inserts)
-
CX3CR1-expressing cells (e.g., monocytes or a stable cell line)
-
Recombinant human fractalkine (CX3CL1)
-
This compound
-
Assay medium (e.g., RPMI 1640 with 1% FCS)
-
Cell counting method (e.g., hemocytometer, automated cell counter)
Procedure:
-
Cell Preparation: Culture CX3CR1-expressing cells and harvest them. Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Treatment: Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing fractalkine (at a pre-determined optimal concentration) to the lower wells of the chemotaxis chamber.
-
Place the Transwell® inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Cell Migration Analysis:
-
Carefully remove the inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Murine CD4+CD45RBhigh T-Cell Transfer Colitis Model
This is a widely used in vivo model to induce chronic colitis that mimics aspects of human inflammatory bowel disease.
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient immunodeficient mice (e.g., RAG1-/- or SCID)
-
Magnetic-activated cell sorting (MACS) kit for CD4+ T cell enrichment
-
Fluorescently labeled antibodies against CD4 and CD45RB
-
Fluorescence-activated cell sorter (FACS)
-
Sterile phosphate-buffered saline (PBS)
-
This compound formulation for oral administration
Procedure:
-
Isolation of Naïve T Cells:
-
Aseptically harvest spleens from donor mice.
-
Prepare a single-cell suspension.
-
Enrich for CD4+ T cells using a MACS kit.
-
Stain the enriched cells with fluorescently labeled anti-CD4 and anti-CD45RB antibodies.
-
Using a FACS sorter, isolate the CD4+CD45RBhigh population (naïve T cells).[1]
-
-
Cell Transfer:
-
Treatment:
-
Begin oral administration of this compound or vehicle control to the recipient mice according to the desired dosing schedule and duration.
-
-
Monitoring of Colitis:
-
Monitor the mice regularly for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood.
-
Calculate a Disease Activity Index (DAI) score.[1]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect the colons.
-
Measure colon length and weight.
-
Perform histopathological analysis of colon sections to assess inflammation, immune cell infiltration, and tissue damage.
-
Isolate cells from the colonic lamina propria for flow cytometric analysis of immune cell populations.
-
CX3CR1 Signaling Pathway
This compound modulates the signaling pathway initiated by the binding of the chemokine fractalkine (CX3CL1) to its receptor, CX3CR1. Understanding this pathway is key to interpreting experimental results.
Caption: Simplified CX3CR1 signaling pathway upon fractalkine binding.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
